![molecular formula C19H25NS B5229366 4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine
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Overview
Description
4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DIPT and is a member of the pyridine family. DIPT has a unique structure that makes it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of DIPT is not fully understood. However, it is believed to act through multiple pathways. DIPT has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
DIPT has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DIPT also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress. Additionally, DIPT has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIPT in lab experiments is its stability. DIPT is a stable compound that can be easily synthesized and stored. It also has low toxicity, making it a safe compound to work with. However, one of the limitations of using DIPT is its solubility. DIPT is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on DIPT. One potential direction is the development of DIPT-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the role of DIPT in the regulation of the immune system. Additionally, the use of DIPT in combination with other compounds for the treatment of various diseases should be explored.
Conclusion:
In conclusion, DIPT is a promising compound that has gained significant attention in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DIPT has several advantages, including its stability and low toxicity. However, its solubility can be a limitation in certain experiments. There are several future directions for the research on DIPT, including the development of DIPT-based drugs and investigation of its role in the regulation of the immune system.
Synthesis Methods
The synthesis of DIPT involves the reaction of 2,5-diisopropylphenyl chloride with 2-aminoethyl pyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified through column chromatography to obtain pure DIPT.
Scientific Research Applications
DIPT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DIPT has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of various cancers, including breast, liver, and lung cancer.
properties
IUPAC Name |
4-[2-[2,5-di(propan-2-yl)phenyl]sulfanylethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c1-14(2)17-5-6-18(15(3)4)19(13-17)21-12-9-16-7-10-20-11-8-16/h5-8,10-11,13-15H,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQSPYUAVVZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)SCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2,5-Di(propan-2-yl)phenyl]sulfanylethyl]pyridine |
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